molecular formula C4H7Cl2N3 B158930 4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride CAS No. 130128-49-3

4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride

Cat. No. B158930
M. Wt: 168.02 g/mol
InChI Key: CBONAWLPWGJTPO-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-1H-pyrazol-3-amine hydrochloride (CMPAH) is a synthetic compound of the pyrazoline family. It has been studied extensively for its potential applications in science, medicine, and other fields.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The chemistry of pyrazoline derivatives, including compounds structurally related to 4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride, has been extensively studied for the synthesis of heterocyclic compounds. Gomaa and Ali (2020) reviewed the preparation and reactivity of these compounds, emphasizing their significance in the synthesis of various classes of heterocyclic compounds and dyes. The unique reactivity of these compounds facilitates mild reaction conditions for generating versatile cynomethylene dyes from a broad range of precursors, including amines and phenols (Gomaa & Ali, 2020).

Development of Anticancer Agents

Ray et al. (2022) discussed the synthesis of pyrazoline derivatives to demonstrate a significant biological effect, notably in anticancer activity. This review highlighted the pyrazoline derivatives' patent literature, revealing the compound's vast potential in pharmaceutical chemistry, especially as anticancer agents (Ray et al., 2022).

Advanced Materials and Environmental Applications

Ateia et al. (2019) explored the development and application of amine-containing sorbents for PFAS removal in water treatment, suggesting the potential of compounds like 4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride in environmental remediation. The study emphasized the removal efficiency of PFAS by aminated sorbents, relying on electrostatic interactions, hydrophobic interactions, and sorbent morphology (Ateia et al., 2019).

Therapeutic Applications

Research into pyrazoline derivatives has also revealed their versatility as pharmacophores in treating various diseases, including neurodegenerative disorders. Ahsan et al. (2022) reviewed the neuroprotective properties of pyrazolines, emphasizing their effectiveness in managing diseases like Alzheimer's and Parkinson's. The study highlighted the compounds' potential in inhibiting enzymes such as acetylcholine esterase and monoamine oxidase, crucial in treating these diseases (Ahsan et al., 2022).

properties

IUPAC Name

4-chloro-5-methyl-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3.ClH/c1-2-3(5)4(6)8-7-2;/h1H3,(H3,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBONAWLPWGJTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385129
Record name 4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride

CAS RN

130128-49-3
Record name 4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 130128-49-3
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